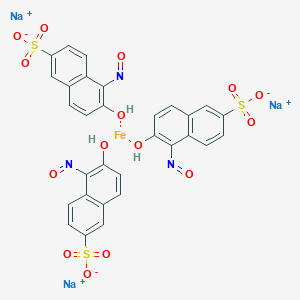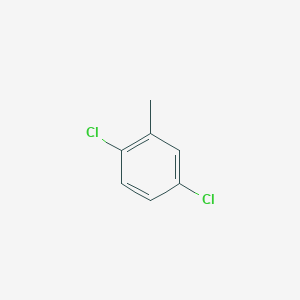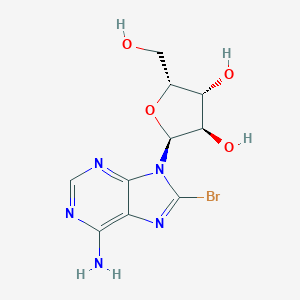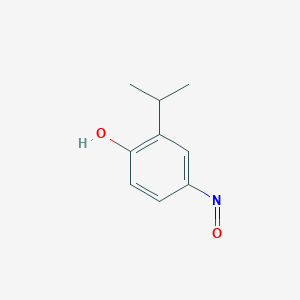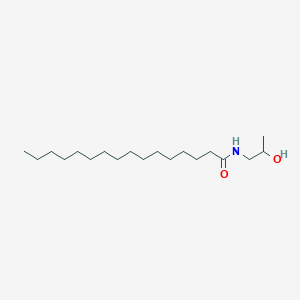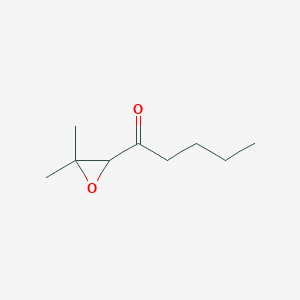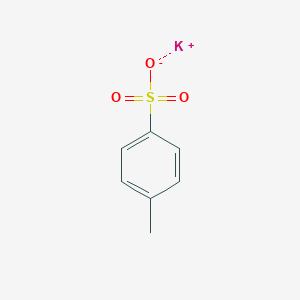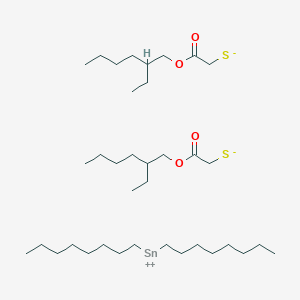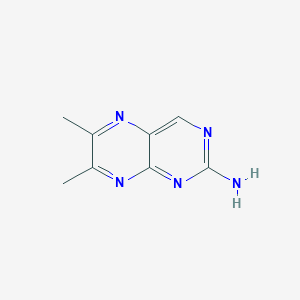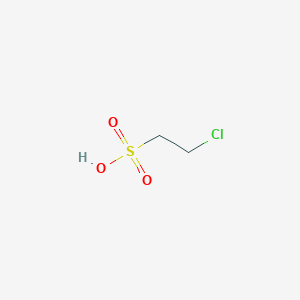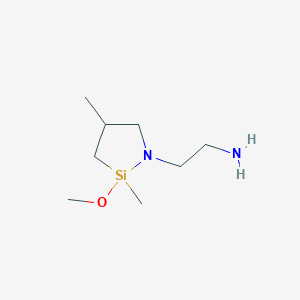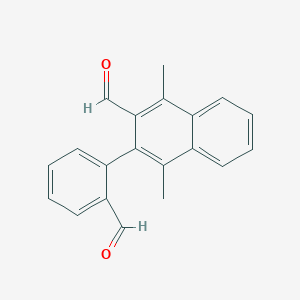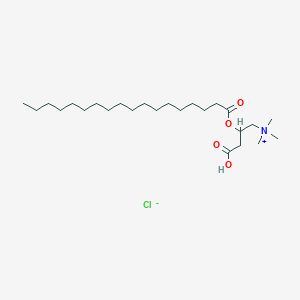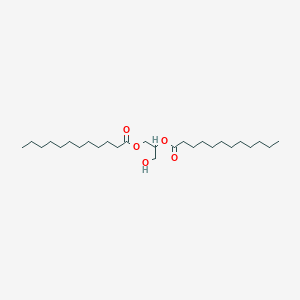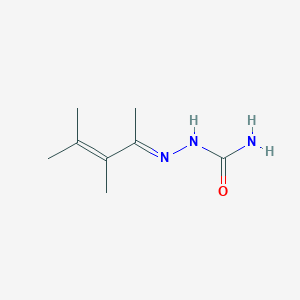
3-Penten-2-one, 3,4-dimethyl-, semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-one, 3,4-dimethyl-, semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a semicarbazone derivative of 3,4-dimethylpentanone, which is commonly used as a flavoring agent in the food industry. In
Wissenschaftliche Forschungsanwendungen
3-Penten-2-one, 3,4-dimethyl-, semicarbazone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, it has been used as a ligand in metal-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 3-Penten-2-one, 3,4-dimethyl-, semicarbazone is not well understood. However, it is believed to exert its biological effects through the inhibition of enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the growth of certain bacteria by inhibiting the enzyme enoyl-ACP reductase, which is involved in the biosynthesis of fatty acids.
Biochemische Und Physiologische Effekte
3-Penten-2-one, 3,4-dimethyl-, semicarbazone has been shown to have a variety of biochemical and physiological effects. It has been found to have antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been found to have antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Penten-2-one, 3,4-dimethyl-, semicarbazone in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-Penten-2-one, 3,4-dimethyl-, semicarbazone. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential as a ligand in metal-catalyzed reactions. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the pharmaceutical industry.
Synthesemethoden
The synthesis of 3-Penten-2-one, 3,4-dimethyl-, semicarbazone involves the reaction of 3,4-dimethylpentanone with semicarbazide hydrochloride in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then converted to the semicarbazone by the addition of semicarbazide. The product is obtained as a white crystalline solid with a melting point of 170-172°C.
Eigenschaften
CAS-Nummer |
16983-60-1 |
|---|---|
Produktname |
3-Penten-2-one, 3,4-dimethyl-, semicarbazone |
Molekularformel |
C8H15N3O |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3O/c1-5(2)6(3)7(4)10-11-8(9)12/h1-4H3,(H3,9,11,12)/b10-7+ |
InChI-Schlüssel |
BEIIASFSBPBBLX-JXMROGBWSA-N |
Isomerische SMILES |
CC(=C(C)/C(=N/NC(=O)N)/C)C |
SMILES |
CC(=C(C)C(=NNC(=O)N)C)C |
Kanonische SMILES |
CC(=C(C)C(=NNC(=O)N)C)C |
Andere CAS-Nummern |
16983-60-1 |
Synonyme |
3,4-Dimethyl-3-penten-2-one semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



